molecular formula C18H20FN3O3 B2848020 N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421529-56-7

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2848020
CAS No.: 1421529-56-7
M. Wt: 345.374
InChI Key: PYEKXBKIXPSPNP-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-Oxopyrrolidin-1-yl)propyl]-5-Methyl-1,2-Oxazole-3-Carboxamide is a synthetic small molecule characterized by a 5-methyl-1,2-oxazole core linked to a 3-fluorophenyl group via a propyl chain substituted with a 2-oxopyrrolidine moiety. This structure combines pharmacophoric elements known for modulating biological targets, including kinase inhibition and protease binding .

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-12-8-16(21-25-12)18(24)20-11-15(22-7-3-6-17(22)23)10-13-4-2-5-14(19)9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEKXBKIXPSPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl derivative, followed by the introduction of the oxopyrrolidinyl group through a series of condensation reactions. The final step involves the formation of the methylisoxazole carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-5-methyl-1,2-oxazole-3-carboxamide exhibit antimicrobial properties. A study on related oxazolidinone compounds demonstrated promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The lead compound showed significantly improved survival rates in infected mice models compared to standard treatments like linezolid .

Cancer Research

The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Preliminary studies indicate that modifications to the oxazole and pyrrolidine moieties can enhance cytotoxicity against various cancer cell lines. Further research is needed to elucidate the mechanisms and optimize efficacy .

Neurological Studies

Due to its ability to cross the blood-brain barrier, this compound may serve as a candidate for treating neurological disorders. Investigations into its effects on neurotransmitter systems are ongoing, with initial results suggesting potential benefits in modulating dopamine pathways .

Table 1: Summary of Case Studies on Antimicrobial Activity

Study ReferenceCompound TestedPathogen TargetedOutcomeNotes
Oxazolidinone derivativeMRSAImproved survival in miceHigh oral bioavailability
Similar oxazole compoundE. coliEffective inhibitionLow toxicity profile

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Features Molecular Formula Biological Activity (if available) Source
N-[3-(3-Fluorophenyl)-2-(2-Oxopyrrolidin-1-yl)propyl]-5-Methyl-1,2-Oxazole-3-Carboxamide (Target) 5-Methyl-oxazole, 3-fluorophenyl, 2-oxopyrrolidine C₁₈H₂₀FN₃O₃ Not explicitly reported; inferred kinase/antiviral N/A
3-(2-Chlorophenyl)-5-Methyl-N-(prop-2-en-1-yl)-1,2-Oxazole-4-Carboxamide 5-Methyl-oxazole, 2-chlorophenyl, propenyl C₁₄H₁₃ClN₂O₂ Anticancer/antiviral (preclinical screening)
N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(5-Methyl-1,3-dioxo-isoindol-2-yl)butanamido]benzamide Isoindole-dione, benzodioxole, methyl-oxazole-like motifs C₂₅H₂₁N₃O₆ Cyclophilin inhibition (anti-inflammatory)
5-({[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]amino}methyl)-N-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)-4,5-dihydro-1,2-oxazole-3-carboxamide Trifluoromethyl pyridine, dihydro-oxazole, carbamoyl C₂₀H₁₆ClF₆N₆O₃ Kinase inhibition (computational docking score: -9.2)
N-(3-Methyl-1-oxo-1-((pyridin-2-ylmethyl)amino)butan-2-yl)-2-(1H-pyrrol-1-yl)benzodthiazole-6-carboxamide Benzothiazole, pyrrole, pyridylmethyl C₂₄H₂₄N₄O₂S RanBP2 cyclophilin domain targeting (IC₅₀: 0.8 µM)

Key Structural-Activity Relationship (SAR) Insights

Oxazole Core Modifications :

  • The 5-methyl substitution on the oxazole ring (as in the target compound) enhances metabolic stability compared to unsubstituted oxazoles, as seen in antiviral candidates from docking studies .
  • Replacement of the oxazole with a thiazole (e.g., compound 11 in ) introduces sulfur-based hydrogen bonding, altering target specificity .

Fluorophenyl vs. Chlorophenyl Substitutions :

  • The 3-fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to 2-chlorophenyl analogues (e.g., ), as fluorine’s electronegativity reduces metabolic oxidation .

Pyrrolidinone vs.

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20FN3O3
  • CAS Number : 1421495-27-3

Structural Characteristics

The presence of a fluorophenyl group and a pyrrolidinone ring contributes to the compound's unique properties. The fluorine atom significantly influences its pharmacodynamics and pharmacokinetics, enhancing lipid solubility and metabolic stability, which are crucial for drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to various biological effects. Detailed studies are necessary to elucidate these mechanisms further.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds exhibit antiproliferative effects against various cancer cell lines. For example, oxadiazole derivatives have shown cytotoxicity towards colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells .
  • Neurological Disorders : The oxopyrrolidinyl moiety is reminiscent of structures found in known anticonvulsants like levetiracetam. This suggests potential utility in treating epilepsy or other neurological disorders .
  • Anti-inflammatory Effects : Compounds with similar structural features have been investigated for their anti-inflammatory properties, indicating a possible role in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

StudyFindings
The compound was synthesized and evaluated for its interaction with various enzymes, showing promising inhibitory effects on specific targets.
A library of oxadiazole derivatives demonstrated significant antiproliferative activity against cancer cell lines, suggesting a pathway for further development.
Investigation into the synthesis of related compounds indicated potential modifications that could enhance biological activity and selectivity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be validated?

The synthesis typically involves multi-step protocols, including palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) and functional group protection/deprotection strategies . Key intermediates, such as fluorophenyl-substituted precursors, should be validated via NMR and mass spectrometry (MS) to confirm structural integrity . For example, intermediate formation can be tracked by monitoring characteristic peaks (e.g., fluorine-coupled splitting in 19F^{19}\text{F} NMR).

Q. How can researchers resolve discrepancies in reported reactivity of the oxazole and fluorophenyl moieties?

Contradictions in reactivity may arise from solvent polarity, temperature, or substituent electronic effects. For instance, electron-withdrawing groups on the fluorophenyl ring (e.g., nitro or chloro substituents) can alter nucleophilic substitution rates compared to unsubstituted analogs. Systematic variation of reaction conditions (e.g., using DMF vs. THF) and spectroscopic validation (e.g., 1H^{1}\text{H}-19F^{19}\text{F} HMBC NMR) can clarify mechanistic pathways .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to resolve substituent effects on the oxazole and pyrrolidinone rings.
  • MS : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : To determine stereochemistry and solid-state packing, particularly for resolving enantiomeric forms of the 2-oxopyrrolidinyl group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., using AutoDock Vina) and density functional theory (DFT) calculations can predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on modifying the fluorophenyl orientation or oxazole electronic properties to optimize hydrophobic interactions or hydrogen bonding. Comparative analysis with structurally similar triazoloquinoxaline derivatives (e.g., substituent effects on binding pockets) can inform SAR .

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

Use hepatic microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots. The 2-oxopyrrolidinyl moiety may undergo cytochrome P450-mediated oxidation, generating lactam metabolites. LC-MS/MS can track metabolite formation, while isotopic labeling (e.g., 2H^{2}\text{H} at labile positions) can slow degradation .

Q. How can catalytic methods be applied to functionalize the oxazole ring?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) can introduce diverse substituents at the oxazole 5-methyl position. Optimize ligand systems (e.g., XPhos) to enhance selectivity and yield. For example, highlights Pd-catalyzed reductive cyclization as a scalable method for heterocycle formation .

Q. What experimental designs are suitable for probing enantioselective synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can control stereochemistry at the pyrrolidinone chiral center. Monitor enantiomeric excess (ee) via chiral HPLC or 19F^{19}\text{F} NMR with chiral shift reagents .

Notes

  • Advanced questions emphasize mechanistic analysis, computational integration, and metabolic profiling.
  • Methodological answers prioritize experimental reproducibility and validation techniques.

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